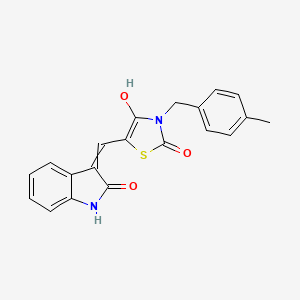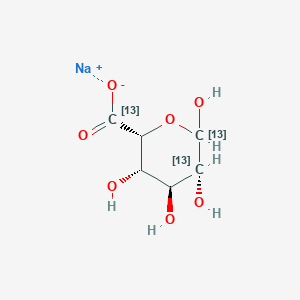
(S)-N-Methyl-N-(3-(5-((2-oxooxazolidin-4-yl)methyl)-1H-indol-3-yl)propyl)nitrous Amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-N-Methyl-N-(3-(5-((2-oxooxazolidin-4-yl)methyl)-1H-indol-3-yl)propyl)nitrous Amide is a complex organic compound with potential applications in various scientific fields. This compound features an indole core, a common structure in many biologically active molecules, and an oxazolidinone ring, which is known for its versatility in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Methyl-N-(3-(5-((2-oxooxazolidin-4-yl)methyl)-1H-indol-3-yl)propyl)nitrous Amide typically involves multiple steps. One common approach starts with the preparation of the indole derivative, followed by the introduction of the oxazolidinone ring. The final step involves the formation of the nitrous amide group.
Indole Derivative Preparation: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Oxazolidinone Ring Formation: The oxazolidinone ring can be introduced through a cyclization reaction involving an amino alcohol and a carbonyl compound.
Nitrous Amide Formation: The final step involves the reaction of the intermediate compound with nitrous acid to form the nitrous amide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
化学反应分析
Types of Reactions
(S)-N-Methyl-N-(3-(5-((2-oxooxazolidin-4-yl)methyl)-1H-indol-3-yl)propyl)nitrous Amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrous amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and oxazolidinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving indole derivatives.
Medicine: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of (S)-N-Methyl-N-(3-(5-((2-oxooxazolidin-4-yl)methyl)-1H-indol-3-yl)propyl)nitrous Amide likely involves interactions with specific molecular targets, such as enzymes or receptors. The indole core can interact with various biological targets, while the oxazolidinone ring can enhance binding affinity and specificity.
相似化合物的比较
Similar Compounds
Linezolid: An antibiotic with an oxazolidinone ring, used to treat bacterial infections.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole core.
Oxazolidinone Derivatives:
Uniqueness
(S)-N-Methyl-N-(3-(5-((2-oxooxazolidin-4-yl)methyl)-1H-indol-3-yl)propyl)nitrous Amide is unique due to its combination of an indole core and an oxazolidinone ring, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in different scientific fields.
属性
分子式 |
C15H18N4O3 |
|---|---|
分子量 |
302.33 g/mol |
IUPAC 名称 |
N-methyl-N-[2-[5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-3-yl]ethyl]nitrous amide |
InChI |
InChI=1S/C15H18N4O3/c1-19(18-21)5-4-11-8-16-14-3-2-10(7-13(11)14)6-12-9-22-15(20)17-12/h2-3,7-8,12,16H,4-6,9H2,1H3,(H,17,20)/t12-/m0/s1 |
InChI 键 |
BQRPNGIADRSYJU-LBPRGKRZSA-N |
手性 SMILES |
CN(CCC1=CNC2=C1C=C(C=C2)C[C@H]3COC(=O)N3)N=O |
规范 SMILES |
CN(CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



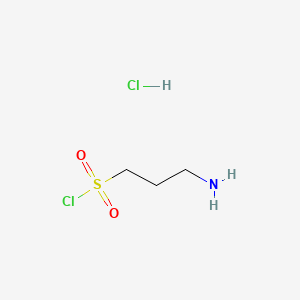

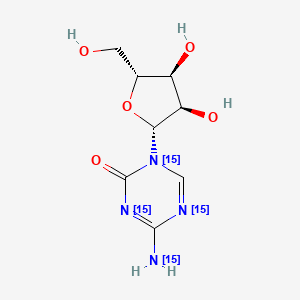
![2-Phenyl[1,2,4]triazolo[1,5-a]pyridine-8-carboxamide](/img/structure/B13855793.png)
![(5-Hydroxy-10a-methoxy-4,7-dimethyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-yl)methyl 5-Bromonicotinate](/img/structure/B13855799.png)
![Benzonitrile, 2-chloro-4-[(cyclopropylmethyl)propylamino]-](/img/structure/B13855827.png)
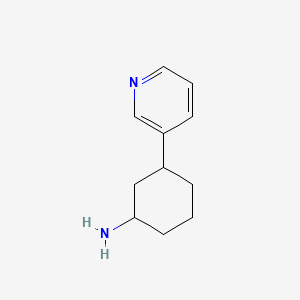
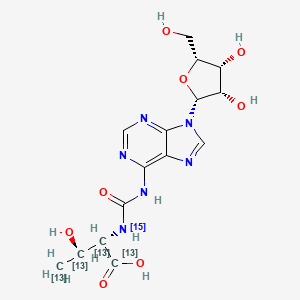
![2,2-Bis[(octanoyloxy)methyl]butyl decanoate](/img/structure/B13855837.png)

![2-[2-(1,3-dioxolan-2-yl)ethyl]-1H-Isoindole-1,3(2H)-dione](/img/structure/B13855844.png)
